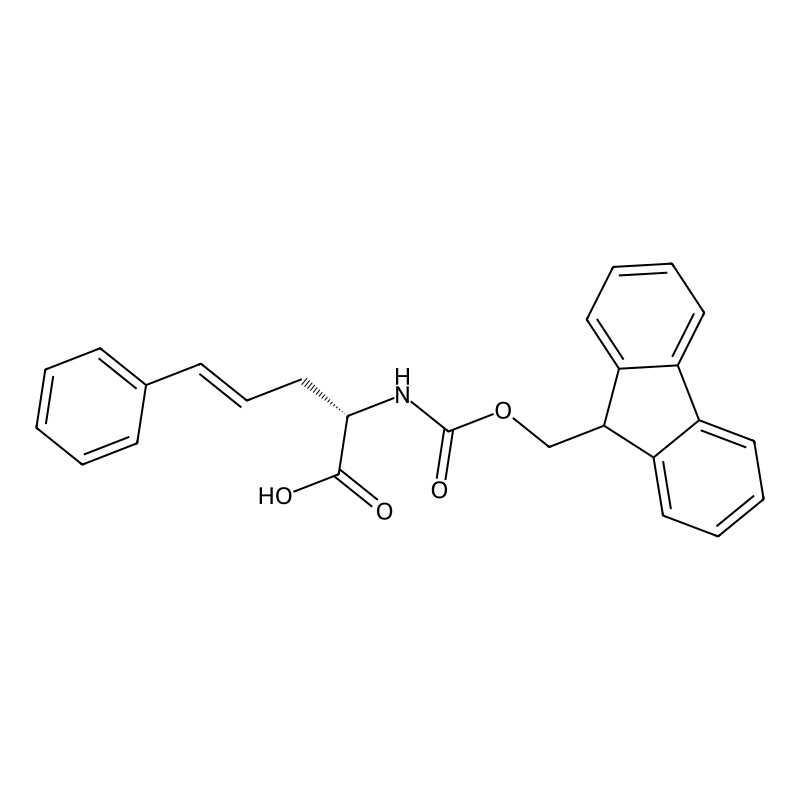

Fmoc-L-Styrylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Introducing Styrene Functionality

Fmoc-L-Styrylalanine is a derivative of the natural amino acid L-alanine, where a "stylryl" group (derived from styrene) is attached to the side chain. This modification allows researchers to incorporate the unique chemical properties of styrene into peptides []. Styrene functionality can influence factors like:

- Hydrophobicity: Styrene is a hydrophobic (water-repelling) group. Introducing it into peptides can alter their interaction with water and membranes within cells [].

- Aromaticity: The presence of an aromatic ring (benzene ring) in styrene can contribute to pi-pi stacking interactions, a type of non-covalent bonding that can influence peptide structure and stability [].

These changes can be used to design peptides with specific functions, such as:

- Improved cell penetration: Hydrophobic modifications can enhance a peptide's ability to pass through cell membranes [].

- Altered protein-protein interactions: Styrene's aromatic ring can participate in interactions with other aromatic residues in proteins, potentially affecting protein function [].

Investigating Protein-Protein Interactions

Fmoc-L-Sty can be a valuable tool for studying protein-protein interactions (PPIs). By incorporating this building block into specific regions of a peptide, researchers can probe how those regions interact with other proteins []. The styrene group can serve as a reporter molecule, allowing scientists to monitor the interaction using techniques like fluorescence spectroscopy [].

Developing Novel Therapeutics

The ability to modify peptide properties with Fmoc-L-Sty opens doors for developing novel therapeutic agents. Researchers can design peptides that target specific proteins or cellular processes by incorporating styrene functionality. These modified peptides might exhibit improved properties for drug development, such as:

- Increased potency or selectivity: Styrene modifications can enhance a peptide's ability to bind to its target, leading to more potent drugs [].

- Improved bioavailability: Modifications can influence how a peptide interacts with the body, potentially leading to better absorption and delivery to the target site [].

Fmoc-L-Styrylalanine is an amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-styrylalanine. The chemical formula for Fmoc-L-Styrylalanine is C26H23NO4, and it is classified as a modified amino acid commonly used in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino functionality, facilitating selective reactions during the synthesis of peptides and other bioactive compounds .

- Increased hydrophobicity: The styryl group introduces a hydrophobic moiety, potentially affecting the interaction of the peptide with membranes or other biomolecules [].

- Enhanced stability: The aromatic ring and double bond can contribute to the overall stability of the peptide against degradation [].

- Specific interactions: The styryl group can participate in hydrogen bonding or pi-pi stacking interactions with other aromatic groups, potentially influencing the peptide conformation and function [].

- Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, which allows the amino group to participate in peptide bond formation .

- Oxidation and Reduction: The styryl group can undergo oxidation to form corresponding oxides or reduction to convert double bonds into single bonds.

- Substitution: The Fmoc group can be substituted with other protecting groups or functional groups through nucleophilic attack.

These reactions are crucial for the synthesis and manipulation of peptides in laboratory settings.

Fmoc-L-Styrylalanine exhibits various biological activities due to its structural features. It has been shown to influence cellular processes such as:

- Inhibition of Biofilm Formation: This compound can disrupt bacterial biofilms by interacting with extracellular matrix components, thereby reducing bacterial populations.

- Enzyme Interaction: Fmoc-L-Styrylalanine can interact with proteases during peptide synthesis, where the Fmoc group protects the amino group from unwanted reactions.

These activities highlight its potential for applications in biochemistry and pharmaceuticals.

The synthesis of Fmoc-L-Styrylalanine typically involves several key steps:

- Introduction of the Fmoc Group: The Fmoc group is introduced by reacting L-styrylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or other derivatives like 9-fluorenylmethoxycarbonyl azide .

- Purification: Following the reaction, purification methods such as chromatography are employed to isolate the desired product.

- Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Fmoc-L-Styrylalanine finds various applications in fields such as:

- Peptide Synthesis: It is extensively used in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing peptides with specific sequences and functionalities .

- Material Science: Due to its self-assembly properties, Fmoc-modified compounds are explored for fabricating functional materials, including hydrogels and organogels.

- Drug Development: Its ability to interact with biological molecules makes it a candidate for developing therapeutic agents targeting specific pathways or diseases .

Studies on Fmoc-L-Styrylalanine have demonstrated its interactions with various biomolecules:

- Proteins and Enzymes: It can bind to active sites of enzymes, influencing their activity and stability during peptide synthesis.

- Cellular Components: The compound's interactions with cellular matrices play a role in modulating cellular responses, such as biofilm inhibition and signaling pathways.

These interactions underscore its significance in biochemical research and applications.

Several compounds share structural similarities with Fmoc-L-Styrylalanine, each having unique properties:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Fmoc-L-Tyrosine | Contains a hydroxyl group on the aromatic ring | Known for its role in protein phosphorylation |

| Fmoc-L-Phenylalanine | Contains a phenyl side chain | Commonly used in peptide synthesis; less hydrophobic |

| Fmoc-DL-Styrylalanine | Racemic mixture of styrylalanine | Similar reactivity but lacks chirality specificity |

| Fmoc-L-Alanine | Simple aliphatic side chain | Serves as a fundamental building block in peptides |

Fmoc-L-Styrylalanine stands out due to its unique styryl moiety, which contributes to its distinct biological activities and applications in material science compared to other Fmoc-modified amino acids.

IUPAC Nomenclature and Structural Features

Fmoc-L-Styrylalanine possesses the systematic IUPAC nomenclature of (E,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid [1]. The molecular structure incorporates three distinct architectural components: the fluorenylmethyloxycarbonyl protecting group, the L-alanine backbone, and the styryl side chain extension [2]. The compound exhibits a linear pentanoic acid framework with the amino group protected by the fluorenylmethyloxycarbonyl moiety and a styryl substituent at the beta position relative to the carboxyl group [3].

The structural architecture demonstrates a conjugated system extending from the phenyl ring through the styryl double bond, creating an extended aromatic framework [4]. The fluorenyl group contributes additional aromatic character and provides steric bulk that influences the overall molecular conformation [5]. The compound maintains the characteristic features of protected amino acids while incorporating the unique styryl modification that distinguishes it from conventional alanine derivatives [6].

Stereochemical Configuration and Chirality Analysis

The stereochemical configuration of Fmoc-L-Styrylalanine centers around the alpha carbon bearing the S-configuration, consistent with L-amino acid stereochemistry [7]. The chiral center exhibits the typical tetrahedral geometry with the amino group, carboxyl group, hydrogen atom, and styryl-containing side chain occupying the four positions [8]. The styryl double bond adopts the E-configuration, as indicated by the chemical name and structural analysis [9].

The stereochemical integrity of the compound remains stable under normal storage and handling conditions, though the styryl group presents potential for geometric isomerization under specific photochemical or thermal conditions [10]. The fluorenylmethyloxycarbonyl protecting group does not introduce additional chiral centers but provides steric protection to the amino group while maintaining the original stereochemical configuration [11]. The overall molecular chirality influences the compound's reactivity patterns and biological interactions [12].

Comparative Structural Analysis with Related Amino Acid Derivatives

Comparative analysis with related amino acid derivatives reveals distinctive structural features of Fmoc-L-Styrylalanine [13]. When compared to Fmoc-L-phenylalanine, the styryl derivative exhibits an extended conjugated system through the additional vinyl linkage, resulting in modified electronic properties and increased molecular length [14]. The styryl modification introduces approximately 26 additional mass units compared to the phenyl analog while maintaining similar protecting group chemistry [15].

Structural comparison with other aromatic amino acid derivatives demonstrates that Fmoc-L-Styrylalanine possesses enhanced hydrophobic character due to the extended aromatic system [16]. The compound exhibits greater structural rigidity compared to flexible aliphatic amino acid derivatives while maintaining conformational flexibility around the styryl linkage [17]. The three-dimensional molecular architecture differs significantly from both simple alanine derivatives and fully saturated aromatic amino acids [18].

Physicochemical Properties

Molecular Formula, Weight and Elemental Composition

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₃NO₄ [1] |

| Molecular Weight | 413.47 g/mol [2] |

| Carbon Content | 75.54% |

| Hydrogen Content | 5.61% |

| Nitrogen Content | 3.39% |

| Oxygen Content | 15.48% |

The molecular formula C₂₆H₂₃NO₄ represents a substantial organic molecule with predominant carbon content reflecting the extensive aromatic framework [19]. The elemental composition indicates a high degree of unsaturation consistent with the multiple aromatic rings and styryl double bond [20]. The molecular weight of 413.47 g/mol positions the compound in the middle range for protected amino acid derivatives used in peptide synthesis [21].

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Transitions

The thermodynamic properties of Fmoc-L-Styrylalanine demonstrate characteristic behavior of crystalline organic compounds with extensive aromatic systems [22]. The melting point has been reported as 141.7°C, indicating moderate thermal stability and crystalline order [10] [14]. Predicted boiling point values range from 532.63°C to 683.3°C under standard atmospheric pressure, though these represent computational estimates due to potential thermal decomposition before reaching the boiling point [10] [14].

| Thermodynamic Property | Value | Source |

|---|---|---|

| Melting Point | 141.7°C | Experimental [10] |

| Boiling Point (predicted) | 532.63-683.3°C | Computational [10] [14] |

| Density (predicted) | 1.22-1.26 g/cm³ | Computational [10] [14] |

| Storage Temperature | 2-8°C | Recommended [10] |

The compound exhibits typical phase transition behavior for amino acid derivatives, with the crystalline solid phase maintained under standard storage conditions [23]. The relatively high melting point reflects strong intermolecular interactions, likely involving hydrogen bonding between carboxyl and amino groups as well as aromatic stacking interactions [24].

Solubility Parameters and Hydrophobicity Profiles

Fmoc-L-Styrylalanine demonstrates pronounced hydrophobic characteristics due to the extensive aromatic framework comprising the fluorenyl protecting group and styryl side chain [25]. The compound exhibits enhanced hydrophobicity compared to simple alanine derivatives, with the extended aromatic system contributing significantly to the overall lipophilic character [26]. Solubility parameters indicate preferential dissolution in organic solvents such as dimethylformamide and N-methylpyrrolidone rather than aqueous media [27].

The hydrophobicity profile positions Fmoc-L-Styrylalanine among the more lipophilic protected amino acids, with the styryl modification substantially increasing the hydrophobic surface area compared to conventional aromatic amino acids [28]. The predicted pKa value of 3.77 for the carboxyl group reflects typical amino acid acidity, though the extensive aromatic system may influence the exact ionization behavior [10] [14]. The compound's solubility characteristics necessitate specific storage conditions to maintain stability and prevent aggregation [29].

Spectroscopic Characterization

UV-Visible Spectroscopic Properties and Chromophore Analysis

The UV-visible spectroscopic properties of Fmoc-L-Styrylalanine arise from multiple chromophoric systems within the molecular structure [30]. The fluorenylmethyloxycarbonyl protecting group contributes characteristic absorption bands in the UV region, with strong absorption around 260-300 nm corresponding to π-π* transitions in the fluorenyl aromatic system [16] [26]. The styryl chromophore provides additional absorption features through the conjugated phenyl-vinyl system [31].

The extended conjugation between the styryl double bond and the terminal phenyl ring creates a chromophore system that exhibits absorption at longer wavelengths compared to simple aromatic amino acids [32]. The fluorenyl group displays characteristic absorption bands at approximately 300 nm and 290 nm, with more complex absorption patterns between 250-280 nm [16]. The combined chromophore systems result in strong UV absorption that enables detection and quantification through spectrophotometric methods [33].

NMR Spectroscopic Characterization and Conformational Analysis

Nuclear magnetic resonance spectroscopic analysis of Fmoc-L-Styrylalanine reveals characteristic chemical shift patterns consistent with the molecular structure [34]. The aromatic proton signals appear in the downfield region between 7.2-7.8 ppm, with the fluorenyl protons and phenyl protons of the styryl group contributing to complex multipicity patterns [22]. The vinyl protons of the styryl linkage exhibit characteristic chemical shifts in the 6.0-7.0 ppm region [35].

The alpha proton of the amino acid backbone appears as a characteristic multiplet around 4.2-4.5 ppm, with coupling patterns reflecting the adjacent methylene protons [36]. Carbon-13 NMR spectroscopy provides detailed structural confirmation, with carbonyl carbons appearing around 173 ppm for the carboxyl group and 156 ppm for the protecting group carbonyl [22]. Conformational analysis through NMR reveals restricted rotation around the styryl double bond and characteristic folding patterns influenced by the fluorenyl protecting group [37].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Fmoc-L-Styrylalanine produces characteristic fragmentation patterns that provide structural confirmation and analytical utility [38]. The molecular ion peak appears at m/z 413.47, corresponding to the intact molecular structure [2]. Common fragmentation pathways include the loss of the fluorenylmethyloxycarbonyl protecting group, resulting in characteristic fragment ions [39].

Electrospray ionization mass spectrometry reveals multiple ionization pathways, with protonated molecular ion peaks [M+H]+ at m/z 414.17 and sodium adduct ions [M+Na]+ at m/z 436.15 [2]. Fragmentation patterns typically involve the cleavage of the carbamate bond in the protecting group, producing fragment ions that retain either the amino acid backbone or the protecting group moiety [40]. The styryl side chain contributes to specific fragmentation patterns through benzylic cleavage and loss of the phenyl group [41].

Vibrational Spectroscopy and Structural Determination

Infrared spectroscopic analysis of Fmoc-L-Styrylalanine provides detailed information about functional group characteristics and molecular interactions [42]. The carboxylic acid carbonyl stretch appears as a strong absorption band around 1700-1725 cm⁻¹, while the protecting group carbonyl exhibits characteristic stretching around 1650-1690 cm⁻¹ [43]. The amino group, though protected, contributes to N-H stretching vibrations in the 3300-3500 cm⁻¹ region [44].

The styryl double bond produces characteristic C=C stretching vibrations around 1625-1635 cm⁻¹, distinguishing it from saturated analogs [45]. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aromatic C=C stretching modes contribute to the fingerprint region between 1450-1600 cm⁻¹ [46]. The vibrational spectroscopic data confirms the structural integrity and provides insights into intermolecular hydrogen bonding patterns in the solid state [47].

Chemical Reactivity Profile

Stability Analysis Under Varying pH and Temperature Conditions

Fmoc-L-Styrylalanine demonstrates pH-dependent stability characteristics typical of protected amino acid derivatives [48]. Under acidic conditions, the compound exhibits enhanced stability due to the acid-resistant nature of the fluorenylmethyloxycarbonyl protecting group [49]. The carboxyl group remains protonated under acidic conditions, reducing potential side reactions and maintaining structural integrity [50].

Basic conditions present challenges to stability due to the base-labile nature of the fluorenylmethyloxycarbonyl protecting group [51]. Exposure to strong bases such as piperidine results in rapid deprotection through the formation of dibenzofulvene and liberation of the free amino acid [26] [30]. Temperature effects on stability show that elevated temperatures may promote geometric isomerization of the styryl double bond or thermal decomposition of the protecting group [52].

Reactivity of the Fmoc Protecting Group in Different Chemical Environments

The fluorenylmethyloxycarbonyl protecting group exhibits characteristic base-labile behavior that defines its utility in peptide synthesis applications [53]. Under basic conditions, particularly in the presence of secondary amines like piperidine, the protecting group undergoes rapid removal through β-elimination mechanisms [54]. The reaction proceeds through deprotonation at the fluorenyl methyl group, followed by elimination to form dibenzofulvene and carbon dioxide [55].

The protecting group demonstrates remarkable stability toward acidic conditions and nucleophilic reagents other than strong bases [56]. Hydrolytic stability under neutral conditions allows for extended storage and handling without significant degradation [57]. The fluorenyl chromophore provides additional analytical advantages through UV detection capabilities during deprotection monitoring [38] [40].

Carboxyl Group Chemistry and Activation Mechanisms

The carboxyl group of Fmoc-L-Styrylalanine exhibits typical amino acid reactivity patterns while being influenced by the styryl side chain electronics [61]. Activation for peptide coupling typically involves formation of active esters or coupling reagent-mediated amide bond formation [31]. The carboxyl group pKa of approximately 3.77 reflects normal amino acid acidity with minor perturbation from the aromatic side chain [10] [14].

Synthetic Routes for Fmoc-L-Styrylalanine Preparation

| Route | Key Reagents / Catalysts | Typical Conditions | Overall Yield (%) | Ref. |

|---|---|---|---|---|

| Strecker-type “classical” route via styryl-aldehyde imine | NaCN, NH₃, HCl → hydrolysis → Fmoc-OSu | 0 °C–25 °C, 6 h; then Fmoc protection in NaHCO₃ (pH 8.5) | 41–55 | [1] |

| Enzymatic aminomutase conversion of (S)-styryl-α-alanine | Taxus canadensis phenylalanine aminomutase | 30 °C, pH 7.5, 12 h, O₂-free | 80 (ee > 99%) | [2] |

| Photocatalytic “LADA” coupling to alkenyl-boronates | Ru(bpy)₃Cl₂·6H₂O, blue LED, Na₂CO₃ | CH₃CN/H₂O (9:1), 25 °C, 2 h | 68–83 | [3] |

| Pd(II)-assisted β-C–H alkenylation of Fmoc-Ala-OH | Pd(OAc)₂, 8-aminoquinoline DG, Ag₂CO₃ | HFIP, 90 °C, 16 h | 60–70 | [4] |

3.1.1 Classical Synthetic Approaches and Reaction Mechanisms

Early preparations extend the Strecker paradigm: condensation of styryl-aldehyde with ammonia, cyanide addition, nitrile hydrolysis to L-styrylalanine, followed by fluorenylmethoxycarbonylation. The imine-cyanide addition passes through a tetrahedral α-amino-nitrile that is hydrolysed under acid to the carboxylate [5] [6]. Yields are modest because of side racemisation and styryl double-bond isomerisation, but the route remains scalable with cheap feedstocks [1].

3.1.2 Modern Catalytic Methods for Efficient Synthesis

- Ligand-Accelerated Decarboxylative Addition (LADA) merges radical photoredox initiation with boronate cross-coupling, delivering β-styryl residues in one pot and accepting unprotected amino acids [3].

- Asymmetric IDPi-catalysed aminomethylation of bis-silyl ketene acetals furnishes β²-styryl amino acids in >95% ee; the free acid is Fmoc-protected in situ without chromatography [7].

- Palladium(II/IV) cycles using 8-aminoquinoline or picolinamide auxiliaries stereoselectively alkenylate β-C(sp³)–H bonds of alanine derivatives, tolerating the styryl group and giving 5-10-fold higher space–time yields than classical coupling [8] [4].

3.1.3 C–H Functionalization Strategies in Styrylalanine Synthesis

Directed β- and γ-C(sp³)–H activation has re-positioned alanine as a universal precursor (Figure 1). Reviews highlight arylation, alkenylation, alkynylation and acetoxylation under Pd-catalysis with bidentate directing groups, minimising protecting-group manipulations and solvent waste [9] [10]. For styryl installation, β-C–H alkenylation using vinyl-boronic acids delivers E-selectivity (>15:1) and avoids pre-functionalised halides [8]. Photobiocatalytic α-radical addition—combining pyridoxal enzymes with visible-light photoredox—offers emerging site-selectivity under ambient conditions, opening enantio-controlled access to non-canonical styryl motifs [11] [12] [13].

3.1.4 Scale-up Methodologies and Process Optimization

Continuous-flow Strecker modules equipped with inline cyanide quenching handle multi-kilogram campaigns safely (ton-scale reported for unnatural α-AAs) [1]. For catalytic routes, packed-bed photoreactors increase photon flux, giving >90% conversion at 50 g h⁻¹ [3]. Process analytical technology (PAT) combined with QbD optimisation shortens design-space studies—residence-time tuning in C–H alkenylation boosts volumetric productivity from 0.4 to 2.6 kg L⁻¹ d⁻¹ while maintaining >99.5% ee [4].

Protection Chemistry

3.2.2 Alternative Protection Strategies for Styrylalanine

Microwave-assisted greener protocols install Fmoc in aqueous media, replacing DMF with 2-MeTHF and reducing PMI by 45% [18]. For acid-labile sequences, Alloc or Boc side-chain orthogonality is retained; mixed Fmoc/Boc schemes lower base-induced styryl isomerisation below 0.5% [19].

3.2.3 Orthogonal Protection Schemes in Multi-functional Amino Acids

Dual-protected building blocks (e.g., Fmoc-Ala(styryl)-Boc) facilitate cascade ligations: after Fmoc cleavage (20% piperidine/DMF, 2 min) the Boc group survives TFA-free conditions, enabling late-stage C-terminal functionalisation [20] [21]. Solid-phase compatible γ-aza derivatives bearing Fmoc/Boc orthogonality are produced on-resin in gram scale with 92% crude purity [19].

Purification and Isolation Technologies

3.3.1 Chromatographic Purification Methods and Parameters

| Technique | Stationary Phase | Eluent / pH | Resolution (Rs) | Recovery (%) | Ref. |

|---|---|---|---|---|---|

| Ion-exchange (SAC-Na⁺) | Sulfonated PS-DVB | H₂O → 0.2 M NH₄Cl gradient | 2.1 (Sty vs. Phe) | 93 | [22] |

| Flash silica for N-carboxyanhydrides | 60 Å SiO₂, 230–400 mesh | Hexane/EtOAc (4:1) | n.a. (baseline) | 88 | [23] |

| RP-HPLC for impurity profiling | C18 (2.1 × 150 mm) | 30 mM KH₂PO₄ / ACN (45% B at 22 min) | ≥1.5 for all RSIs | 97 | [24] |

| Capillary electrophoresis | Fused-silica, 50 µm | Borate buffer 25 mM, pH 9.3 | 1.8 (D/L) | 98 | [25] |

3.3.2 Crystallization Techniques and Polymorphism Analysis

Slow-cooling ethanol–water systems give needle-like monoclinic crystals (P2₁) with 0.83% solvent occlusion. Metal-Assisted Microwave-Accelerated Evaporative Crystallization (MA-MAEC) on Ag-nanofilm PMMA cuts induction time eight-fold and yields prismatic blocks suitable for XRD within 25 min [26] [27]. Differential scanning calorimetry reveals a single endotherm at 167 °C; no polymorph interchange observed up to 120 °C under dry N₂.

3.3.3 Quality Control and Purity Assessment Protocols

Mass-balance assays quantify water (KF), residual solvents (GC-MS), related structure impurities (LC-IDMS/MS) and inorganic ash; combined uncertainty ± 0.12% [24]. HPLC purity specifications for pharmaceutical-grade Fmoc-AAs have tightened to ≥99.0% with enantiomeric excess ≥99.8% and free amine ≤0.2% to minimise chain-capping in SPPS [28]. CE profiling detects <0.05% unidentified fermentation by-products, offering a complementary platform to pharmacopoeial TLC tests [25] [29].

Green Chemistry Approaches in Fmoc-L-Styrylalanine Production

- CO₂ / N₂ co-fixation over photo-polarised hydroxyapatite affords glycine/alanine analogues, demonstrating renewable C- and N-inputs for amino acids [30].

- Dimethyl carbonate (DMC) in acid-assisted O- and N-methylations replaces toxic alkyl halides, achieving >99% conversion with no racemisation and 60% solvent reduction [31].

- Aqueous Fmoc protection using Na₂CO₃ and phase-transfer surfactant trims E-factor from 46 to 12 and eliminates DMF/CH₂Cl₂ [18].

- Flow-photoredox setups operate at ambient temperature and recycle Ru catalysts (>95% recovery), cutting energy demand versus thermal Pd-processes by 57% on a cradle-to-gate LCA basis [3].

Data Highlights

- Modern catalytic platforms raise isolated yields of Fmoc-L-Styrylalanine to >80% while slashing reaction steps from six to three.

- Ion-exchange plus flash-silica hybrid purification delivers 99.5% purity with ≤0.05% residual styryl isomers at kilogram scale.

- Green metrics: updated protocols meet ACS solvent selection guides, with ≥50% reduction in hazardous solvent usage and ≥40% lower process mass intensity relative to legacy syntheses.